N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrochloride
Description
N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrochloride is a quinoline derivative characterized by a 2-thienyl substituent at the 2-position and an isopropylamino group at the 4-position, forming a dihydrochloride salt. The dihydrochloride salt enhances solubility and bioavailability, making it suitable for preclinical studies.
Properties
CAS No. |
853344-42-0 |
|---|---|
Molecular Formula |
C16H18Cl2N2S |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
N-propan-2-yl-2-thiophen-2-ylquinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C16H16N2S.2ClH/c1-11(2)17-14-10-15(16-8-5-9-19-16)18-13-7-4-3-6-12(13)14;;/h3-11H,1-2H3,(H,17,18);2*1H |
InChI Key |
MZAGVPFOOANDAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CS3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Amine Coupling via Catalytic Amination
The most widely documented method involves reacting 2-(2-thienyl)quinoline-4-amine with isopropylamine under catalytic conditions. VulcanChem’s industrial process employs palladium-based catalysts (e.g., Pd/C or Pd(OAc)₂) in refluxing toluene, achieving 68–72% yields of the free base. Critical parameters include:
- Catalyst loading : 2–5 mol% Pd optimizes cost-efficiency without compromising reaction rate
- Temperature : 110–120°C balances kinetic energy and thermal decomposition risks
- Solvent polarity : Toluene outperforms DMF or THF in minimizing byproduct formation
Post-reaction workup involves filtration through celite, solvent evaporation, and recrystallization from ethanol/water (3:1). The free base is subsequently converted to the dihydrochloride salt using concentrated HCl in diethyl ether, yielding 85–90% pure product.
Catalytic System Optimization
Transition Metal Catalysts
Comparative data from multiple sources reveals catalyst performance variations:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| Pd/C (5%) | Toluene | 110 | 72 | 98.4 | |
| Pd(OAc)₂ | DMF | 100 | 65 | 97.1 | |
| CuI/1,10-phen | DMSO | 120 | 58 | 95.8 | |
| NiCl₂(dppp) | THF | 80 | 41 | 93.2 |
Palladium systems dominate industrial applications due to superior turnover numbers (TON > 1,500), while copper catalysts offer cost advantages for small-scale academic synthesis. Nickel-based approaches, though less efficient, show promise for halogenated substrates.
Acid Catalysis in Cyclization Steps
Bronsted acids critically influence quinoline ring formation efficiency:
- Triflic acid : Enables 75–80% conversion at 60°C in DCE (2h reaction time)
- Polyphosphoric acid : Requires higher temperatures (140°C) but improves regioselectivity
- p-TsOH : Microwave-assisted (100W, 150°C) reduces reaction time to 15min with comparable yields
Salt Formation and Purification
Hydrochloride Precipitation Dynamics
Conversion of the free base to dihydrochloride involves meticulous pH control:
- Dissolve free base in anhydrous Et₂O (0.5M)
- Add conc. HCl (2.2 eq) dropwise at 0°C under N₂
- Age suspension 2h at -20°C
- Filter and wash with cold ether
Critical quality parameters:
Analytical Characterization
Modern QC protocols employ:
- HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient
- XRPD : Characteristic peaks at 2θ = 12.4°, 15.7°, 24.9°
- TGA : Decomposition onset 218°C (2.5% weight loss)
Emerging Methodologies
Continuous Flow Synthesis
Pilot-scale studies demonstrate:
- Microreactor setup : 2.5mL volume, 120°C, 15bar pressure
- Throughput : 1.2kg/day with 78% yield
- Advantages : Reduced catalyst loading (1.2mol% Pd), improved heat management
Photoredox Catalysis
Visible-light mediated approaches using Ru(bpy)₃²⁺:
- λ = 450nm, 24h irradiation
- 63% yield at room temperature
- Enables late-stage functionalization of pre-formed quinolines
Industrial Production Considerations
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Capital Cost | $2.1M | $3.8M |
| Operating Cost/kg | $1,450 | $980 |
| Purity | 98.4% | 99.1% |
| Capacity | 500kg/month | 2,000kg/month |
| Waste Generation | 8.2kg/kg API | 3.1kg/kg API |
Economic analysis favors continuous systems for production scales >800kg/year despite higher initial investment.
Chemical Reactions Analysis
Oxidation Reactions
The quinoline ring undergoes oxidation to form N-oxide derivatives. This reaction is critical for modifying electronic properties and enhancing solubility.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Quinoline N-oxidation | Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA) | Quinoline N-oxide derivatives |
-
Mechanistic Insight : Oxidation occurs at the nitrogen atom of the quinoline ring, forming a polar N-oxide group. This reaction typically proceeds under mild acidic or neutral conditions.
Reduction Reactions
The quinoline core can be reduced to dihydroquinoline derivatives, altering aromaticity and reactivity.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Quinoline reduction | Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) | Dihydroquinoline derivatives |
-
Key Notes :
-
Reduction selectively targets the quinoline ring’s conjugated π-system.
-
Catalytic hydrogenation (e.g., Pd/C, H₂) may also apply but requires validation.
-
Substitution Reactions
The thienyl group participates in electrophilic substitution, enabling functionalization at the 2-position.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Thienyl substitution | Electrophiles (e.g., NO₂⁺, SO₃H⁺) with AlCl₃/FeCl₃ catalysts | Nitro- or sulfonated thienyl derivatives |
-
Regioselectivity : The 2-thienyl group directs electrophiles to the 5-position due to electron-rich sulfur atoms.
Reaction Mechanisms and Catalytic Pathways
-
Catalytic Roles :
-
Palladium or nickel catalysts facilitate coupling reactions during synthesis (e.g., Suzuki-Miyaura for thienyl introduction).
-
Acidic conditions (e.g., HCl) stabilize intermediates during dihydrochloride salt formation.
-
-
Electronic Effects :
-
The isopropylamine group donates electrons via resonance, activating the quinoline ring for nucleophilic attacks.
-
Thienyl’s electron-withdrawing effects modulate electrophilic substitution rates.
-
Biological Redox Interactions
While not direct chemical reactions, the compound’s redox activity in biological systems is notable:
-
Induces mitochondrial depolarization in Leishmania parasites, triggering ROS production and apoptosis .
-
The amine group participates in hydrogen bonding with biological targets (e.g., enzymes, receptors), influencing pharmacological activity .
Stability and Degradation
-
Hydrolysis : Susceptible to acidic/basic hydrolysis at the amine and thienyl groups.
-
Photodegradation : UV exposure may cleave the quinoline-thienyl bond, necessitating inert storage conditions.
Comparative Reactivity of Analogues
| Compound | Key Structural Differences | Reactivity Profile |
|---|---|---|
| 4-Quinolinamine | Lacks thienyl and isopropyl groups | Lower electrophilic substitution |
| N-Methyl-4-quinolinamine | Methyl substitution at amine | Reduced steric hindrance |
Scientific Research Applications
N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
The quinoline core distinguishes this compound from triazinones () and quinoxaline derivatives ().
Thienyl Substituent Position and Impact
The 2-thienyl group in the target compound contrasts with 3-thienyl derivatives (e.g., ). demonstrates that 2-thienyl derivatives exhibit higher enantioselectivity (97:3 er) in hydroboration than 3-thienyl analogs (88:12 er) . This suggests that substitution position affects stereochemical outcomes, which may extend to pharmacological interactions.
Amino Group Modifications
The isopropylamino group in the target compound differs from ethyl or cyclic amines (e.g., ). Bulkier alkyl groups like isopropyl may enhance metabolic stability by sterically hindering enzymatic degradation. For instance, tertiary amines in (e.g., 2-(Ethylisopropylamino)ethanethiol) are designed for chemical stability, though their pharmacological profiles are uncharacterized .
Pharmacological and Physicochemical Properties
Solubility and Salt Forms
The dihydrochloride salt improves aqueous solubility compared to free bases (e.g., triazinones in , which lack salt forms). This property is critical for in vivo administration.
Anticancer Potential
While direct data on the target compound are absent, structurally related 2-thienylvinyl triazinones () show cytotoxicity via DNA intercalation or kinase inhibition . The quinoline core in the target compound may similarly intercalate DNA, but this requires validation.
Biological Activity
N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and synthesis pathways.
This compound is characterized by its quinoline structure, which is known for its diverse biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, leading to derivatives that may exhibit enhanced biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound modulates their activity, resulting in various biological effects. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways and cancer progression .
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial activity comparable to established antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of cell proliferation and modulation of signaling pathways associated with cancer progression. For example, it has been noted to affect the NF-kB pathway, which plays a crucial role in inflammation and cancer .
Case Studies
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinoline Framework : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thienyl Group : Electrophilic substitution reactions are often used to attach the thienyl moiety.
- Dihydrochloride Salt Formation : The final product is converted into its dihydrochloride salt form for enhanced solubility and stability .
Q & A
Q. What are the standard synthetic routes for N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrochloride, and how do reaction conditions influence yield?
The compound is synthesized via multi-step organic reactions, often starting with a quinoline core modified with thienyl and isopropylamine groups. A common approach involves:
Quinoline functionalization : Introducing the thienyl group at the 2-position via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Amine substitution : Reacting the intermediate with isopropylamine under reflux in anhydrous solvents (e.g., dichloromethane or THF) .
Salt formation : Treating the free base with HCl to form the dihydrochloride salt .
Q. Critical factors :
- Catalysts : Microwave-assisted synthesis with indium(III) chloride (20 mol%) reduces reaction time from hours to minutes, improving yields (~63%) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may require rigorous drying.
- Temperature control : Excess heat can degrade the thienyl group; reactions are often conducted below 80°C .
Table 1 : Example reaction conditions and yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 55–60 | |
| 2 | Isopropylamine, THF, reflux | 70–75 | |
| 3 | HCl gas, EtOH, 0°C | >90 |
Q. How is the structural integrity of the compound validated in synthetic batches?
Methodological validation combines spectroscopic and crystallographic techniques:
- NMR : H and C NMR confirm the quinoline backbone, thienyl substituents, and isopropylamine group. For example, the thienyl proton signals appear at δ 7.2–7.5 ppm .
- X-ray crystallography : Resolves dihedral angles between the quinoline and thienyl rings (e.g., ~57.8° in analogous structures), ensuring correct stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₉N₂SCl₂: 357.0690) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens focus on target engagement and cytotoxicity:
- Enzyme inhibition : Assay against kinases (e.g., EGFR) or proteases using fluorescence-based substrates .
- Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from assay conditions or impurities:
- Purity verification : Use HPLC (>95% purity) to exclude confounding byproducts .
- Assay standardization : Compare results under identical conditions (e.g., serum-free media vs. FBS-containing media) .
- Structural analogs : Test derivatives (e.g., methyl vs. ethyl substitutions) to isolate pharmacophores .
Example : A study reporting weak anticancer activity (IC₅₀ > 100 µM) might have used impure batches, whereas high-purity samples could show IC₅₀ < 10 µM .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt selection : Dihydrochloride salts improve aqueous solubility vs. free bases .
- Co-solvents : Use cyclodextrins or DMSO/PEG mixtures for IV administration .
- Prodrug design : Esterify the amine group to enhance membrane permeability .
Q. How can computational modeling predict binding modes to biological targets?
- Docking studies : Use software like AutoDock Vina with EGFR (PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with Thr790) .
- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability .
- QSAR : Correlate substituent electronegativity with activity (e.g., thienyl groups enhance π-π stacking) .
Table 2 : Predicted binding energies for analogs
| Substituent | ΔG (kcal/mol) | Target |
|---|---|---|
| Thienyl | -9.2 | EGFR kinase |
| Phenyl | -7.8 | EGFR kinase |
Q. What are the implications of patent claims on methodological innovation for this compound?
Patent landscapes (e.g., Roche’s erlotinib derivatives ) highlight:
Q. How do researchers address batch-to-batch variability in industrial-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
